

# Application Notes and Protocols: Synthesis of p-bromo-N-methylbenzenesulfonamide

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## Compound of Interest

Compound Name: *Benzenesulfonamide, p-bromo-N-methyl-*

Cat. No.: *B1266604*

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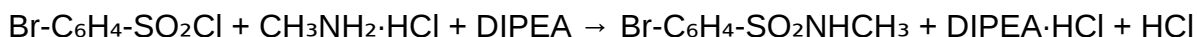
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of p-bromo-N-methylbenzenesulfonamide, a valuable intermediate in organic synthesis and drug discovery. The protocol is based on the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and methylamine.

## Reaction Scheme

The synthesis proceeds via the reaction of 4-bromobenzenesulfonyl chloride with methylamine hydrochloride in the presence of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (DCM).

Overall Reaction:



## Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of p-bromo-N-methylbenzenesulfonamide.

Materials and Reagents:

- 4-bromobenzenesulfonyl chloride
- Methylamine hydrochloride ( $\text{CH}_3\text{NH}_2\cdot\text{HCl}$ )
- N,N-diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Deionized water
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Standard laboratory glassware
- Separatory funnel
- Rotary evaporator

#### Procedure:

- To a stirred solution of methylamine hydrochloride (1.97 mmol) in dichloromethane (DCM), sequentially add N,N-diisopropylethylamine (DIPEA) (2.95 mmol) and 4-bromobenzenesulfonyl chloride (0.98 mmol).
- Continuously stir the reaction mixture at room temperature for 16 hours.
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

- Combine the organic layers and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
- The resulting product, N-methyl-4-bromobenzenesulfonamide, is obtained as a yellow semi-solid.

## Data Presentation

The following table summarizes the quantitative data for the synthesis of p-bromo-N-methylbenzenesulfonamide.

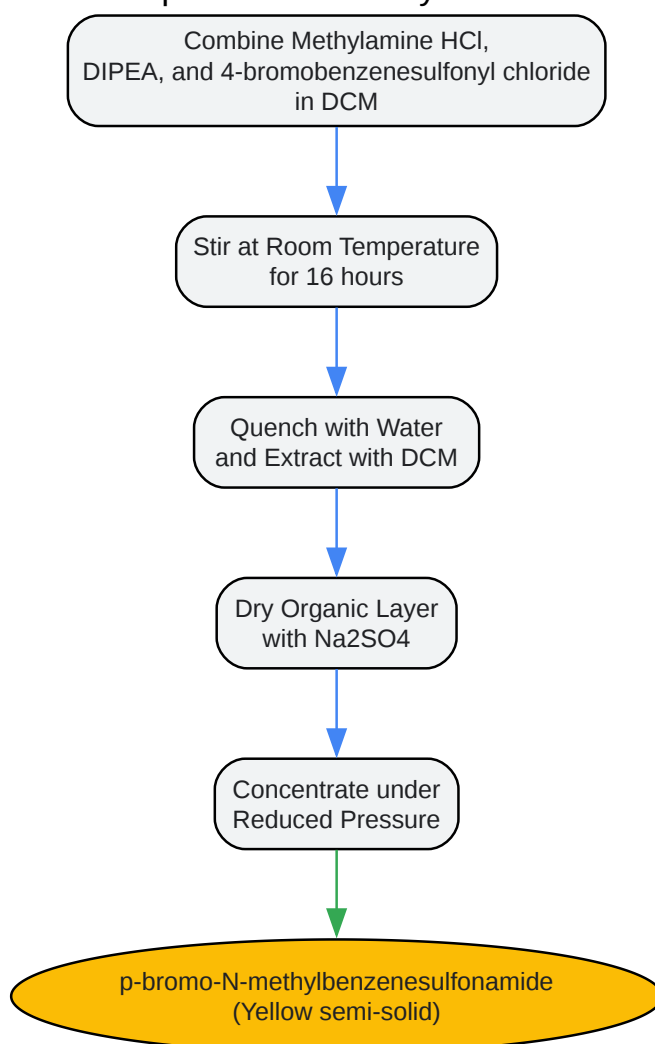
Compound	Molecular Formula	Molar Mass (g/mol)	Moles (mmol)	Yield (%)	Physical State	Melting Point (°C)	MS (m/z) [M-1] <sup>-</sup>
4-bromobenzenesulfonyl chloride	C <sub>6</sub> H <sub>4</sub> BrClO <sub>2</sub> S	255.52	0.98	-	Solid	-	-
Methylamine hydrochloride	CH <sub>6</sub> ClN	67.52	1.97	-	Solid	-	-
N,N-diisopropylethylamine	C <sub>8</sub> H <sub>19</sub> N	129.24	2.95	-	Liquid	-	-
p-bromo-N-methylbenzenesulfonamide	C <sub>7</sub> H <sub>8</sub> BrNO <sub>2</sub> S	250.11	-	89.74	Yellow semi-solid	70-72	248.0

Note:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR data for p-bromo-N-methylbenzenesulfonamide are not readily available in the cited search results. For complete characterization, it is recommended to acquire these spectra.

## Mandatory Visualizations

Experimental Workflow:

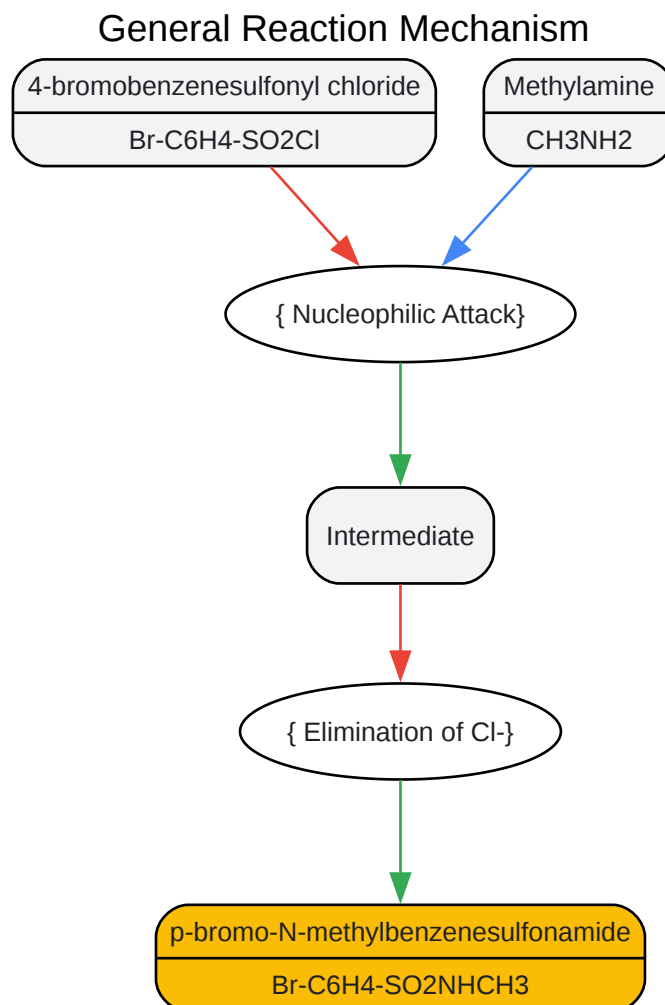
### Experimental Workflow for p-bromo-N-methylbenzenesulfonamide Synthesis



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Caption: Workflow for the synthesis of p-bromo-N-methylbenzenesulfonamide.

## Reaction Mechanism:



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Caption: Nucleophilic substitution mechanism for sulfonamide formation.

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